molecular formula C3H7NO3 B569819 [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid CAS No. 136743-38-9

[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid

Cat. No.: B569819
CAS No.: 136743-38-9
M. Wt: 107.105
InChI Key: BMYNFMYTOJXKLE-MVPYEHFYSA-N
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Description

[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid is a deuterated analog of 3-amino-2-hydroxypropanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid typically involves the incorporation of deuterium atoms into the 3-amino-2-hydroxypropanoic acid structure. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.

    Chemical Reduction: Employing deuterated reducing agents to introduce deuterium atoms during the reduction process.

    Enzymatic Methods: Using enzymes that can incorporate deuterium atoms into specific positions of the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of biotechnological approaches to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and the desired level of deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialized chemicals.

Mechanism of Action

The mechanism of action of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique effects. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxypropanoic Acid: The non-deuterated analog with similar chemical properties but different physical characteristics.

    Deuterated Amino Acids: Other amino acids with deuterium incorporation, such as deuterated alanine or glycine.

Uniqueness

[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid is unique due to its specific deuterium incorporation, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs. Its use in NMR spectroscopy and other analytical techniques makes it a valuable tool in scientific research.

Properties

CAS No.

136743-38-9

Molecular Formula

C3H7NO3

Molecular Weight

107.105

IUPAC Name

(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2-

InChI Key

BMYNFMYTOJXKLE-MVPYEHFYSA-N

SMILES

C(C(C(=O)O)O)N

Origin of Product

United States

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